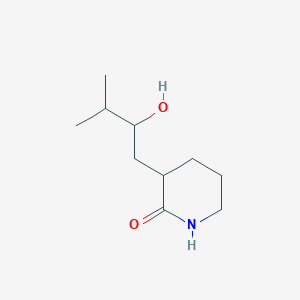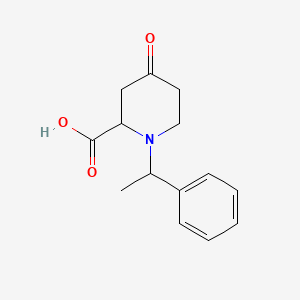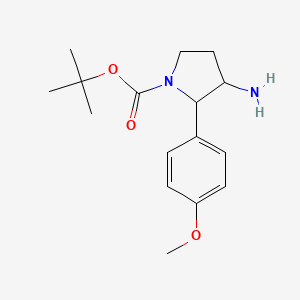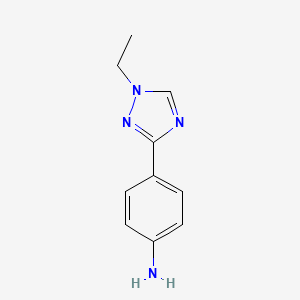![molecular formula C9H20N2O B13218017 (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a methyl(propan-2-yl)amino group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Substitution Reaction: The piperidine derivative undergoes a substitution reaction with methyl(propan-2-yl)amine under controlled conditions to introduce the amino group.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing chromatographic techniques to purify the final product.
化学反応の分析
Types of Reactions
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated piperidine.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol has numerous applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Biology: Employed in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and enzyme activity.
類似化合物との比較
Similar Compounds
- (3S,4S)-3-[Methyl(ethyl)amino]piperidin-4-ol
- (3S,4S)-3-[Methyl(butan-2-yl)amino]piperidin-4-ol
Uniqueness
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl(propan-2-yl)amino group, which confer distinct pharmacological properties compared to its analogs.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
(3S,4S)-3-[methyl(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChIキー |
VAKPLINBIYRIPZ-IUCAKERBSA-N |
異性体SMILES |
CC(C)N(C)[C@H]1CNCC[C@@H]1O |
正規SMILES |
CC(C)N(C)C1CNCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)









![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)

![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)
